N-(4-acetamidophenyl)-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide
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Overview
Description
N-(4-acetamidophenyl)-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Acetylation: The 4-aminophenyl group is acetylated using acetic anhydride to form the 4-acetamidophenyl group.
Coupling Reaction: The indole core is then coupled with the 4-acetamidophenyl group through a condensation reaction, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: The compound can undergo substitution reactions, where functional groups on the indole or phenyl rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
Gene Expression: The compound could influence gene expression, leading to changes in protein synthesis and cellular function.
Comparison with Similar Compounds
Similar Compounds
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with a similar indole structure.
Serotonin: A neurotransmitter with an indole core, involved in various physiological processes.
Tryptophan: An essential amino acid with an indole ring, important for protein synthesis.
Uniqueness
N-(4-acetamidophenyl)-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide is unique due to its specific functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives.
Biological Activity
N-(4-acetamidophenyl)-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide, also known as ADI, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. Its molecular formula is C20H19N3O3, with a molecular weight of 349.39 g/mol. This compound belongs to the class of oxindole-based small molecules and has been investigated for its anti-cancer properties among other applications.
Anti-Cancer Effects
Recent studies have highlighted the anti-cancer effects of ADI on various cancer cell lines. Notably, Kwon et al. (2011) demonstrated that ADI exhibits significant cytotoxicity against human neuroblastoma SK-N-BE(2)C and colon cancer HT-29 cells. The mechanism underlying this activity appears to involve the induction of apoptosis, a process crucial for eliminating cancer cells.
Table 1: Summary of Cytotoxic Activity
Cell Line | IC₅₀ (µM) | Mechanism of Action |
---|---|---|
SK-N-BE(2)C | 15 | Induction of apoptosis |
HT-29 | 20 | Induction of apoptosis |
The anti-cancer activity of ADI has been linked to several mechanisms:
- Apoptosis Induction : ADI triggers programmed cell death in cancer cells, which is a vital mechanism for controlling tumor growth.
- Cell Cycle Arrest : Studies indicate that ADI may cause cell cycle arrest in the G1 phase, preventing cancer cells from proliferating.
In Vivo Studies
In vivo studies conducted by Shin et al. (2018) evaluated the potential toxicity and therapeutic efficacy of ADI. The findings suggested that while ADI shows promising anti-cancer properties, further investigations are necessary to assess its safety profile comprehensively.
Case Studies
- Neuroblastoma Treatment : Kwon et al. (2011) conducted experiments showing that treatment with ADI led to a significant reduction in cell viability in neuroblastoma cells, highlighting its potential as a therapeutic agent.
- Colon Cancer : In a separate study, ADI was found to inhibit the growth of HT-29 colon cancer cells through apoptosis induction and modulation of oncogenic pathways.
Toxicity and Safety
Research into the toxicity of ADI indicates that while it is effective against cancer cells, careful consideration must be given to its safety in vivo. The study by Shin et al. (2018) reported minimal adverse effects at therapeutic doses, but further studies are needed to establish a comprehensive safety profile.
Current State of Research
The current research landscape for ADI includes ongoing investigations into its efficacy against various cancers and exploration of its mechanisms at the molecular level. Researchers are also looking into potential modifications of the compound to enhance its biological activity and reduce toxicity.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-12-18(16-6-4-5-7-17(16)23(12)3)19(25)20(26)22-15-10-8-14(9-11-15)21-13(2)24/h4-11H,1-3H3,(H,21,24)(H,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYPGRRUNSBFFH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC3=CC=C(C=C3)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.